Benzamide, 2-chloro-N-[[[4-(5,7-dimethyl-2-benzoxazolyl)phenyl]amino]thioxomethyl]-4-fluoro- Benzamide, 2-chloro-N-[[[4-(5,7-dimethyl-2-benzoxazolyl)phenyl]amino]thioxomethyl]-4-fluoro-
Brand Name: Vulcanchem
CAS No.: 593238-86-9
VCID: VC17290091
InChI: InChI=1S/C23H17ClFN3O2S/c1-12-9-13(2)20-19(10-12)27-22(30-20)14-3-6-16(7-4-14)26-23(31)28-21(29)17-8-5-15(25)11-18(17)24/h3-11H,1-2H3,(H2,26,28,29,31)
SMILES:
Molecular Formula: C23H17ClFN3O2S
Molecular Weight: 453.9 g/mol

Benzamide, 2-chloro-N-[[[4-(5,7-dimethyl-2-benzoxazolyl)phenyl]amino]thioxomethyl]-4-fluoro-

CAS No.: 593238-86-9

Cat. No.: VC17290091

Molecular Formula: C23H17ClFN3O2S

Molecular Weight: 453.9 g/mol

* For research use only. Not for human or veterinary use.

Benzamide, 2-chloro-N-[[[4-(5,7-dimethyl-2-benzoxazolyl)phenyl]amino]thioxomethyl]-4-fluoro- - 593238-86-9

Specification

CAS No. 593238-86-9
Molecular Formula C23H17ClFN3O2S
Molecular Weight 453.9 g/mol
IUPAC Name 2-chloro-N-[[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl]-4-fluorobenzamide
Standard InChI InChI=1S/C23H17ClFN3O2S/c1-12-9-13(2)20-19(10-12)27-22(30-20)14-3-6-16(7-4-14)26-23(31)28-21(29)17-8-5-15(25)11-18(17)24/h3-11H,1-2H3,(H2,26,28,29,31)
Standard InChI Key FKYGXZMIUNSYGC-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C2C(=C1)N=C(O2)C3=CC=C(C=C3)NC(=S)NC(=O)C4=C(C=C(C=C4)F)Cl)C

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

The compound’s molecular formula is C23H17ClFN3O2S, with a molecular weight of 453.9 g/mol. Its IUPAC name, 2-chloro-N-[[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl]-4-fluorobenzamide, reflects the integration of a benzoxazole ring (substituted with methyl groups at positions 5 and 7), a thioxomethyl carbamoyl bridge, and a fluorinated benzamide backbone. Key identifiers include:

PropertyValue
Canonical SMILESCC1=CC(=C2C(=C1)N=C(O2)C3=CC=C(C=C3)NC(=S)NC(=O)C4=C(C=C(C=C4)F)Cl)C
InChI KeyFKYGXZMIUNSYGC-UHFFFAOYSA-N
PubChem CID4208230

The benzoxazole moiety contributes to planar rigidity, while the thioxomethyl group introduces sulfur-based reactivity, potentially enhancing binding affinity in biological systems.

Comparative Analysis of Benzamide Derivatives

Structural and Functional Contrasts

The compound’s distinct features emerge when compared to simpler benzamides:

Compound (CAS No.)Molecular FormulaMolecular Weight (g/mol)Key Applications
593238-86-9C23H17ClFN3O2S453.9Materials science, drug discovery
319-39-1 C13H9Cl2NO266.1Antimicrobial research
7508-77-2C14H12ClNO2261.7Polymer additives

The inclusion of fluorine and benzoxazole in CAS 593238-86-9 distinguishes it from chlorinated derivatives like 319-39-1, which lack heterocyclic components .

Research Gaps and Future Directions

Unexplored Biological Targets

Despite theoretical potential, in vitro and in vivo studies are absent. Priority research areas include:

  • Screening against kinase enzymes (e.g., EGFR, VEGFR) due to the thiourea group’s affinity for ATP-binding pockets.

  • Evaluation of photophysical properties for OLED applications.

Synthetic Optimization

Developing scalable synthesis routes and derivatization strategies could unlock industrial applications.

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